Cas no 195053-92-0 (2-(1-Trityl-1H-imidazol-4-yl)-ethylamine)

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a protected imidazole derivative featuring a trityl (triphenylmethyl) group at the 1-position, which enhances stability and prevents unwanted side reactions during synthetic processes. The ethylamine side chain at the 4-position provides a reactive handle for further functionalization, making it a versatile intermediate in organic and medicinal chemistry. The trityl group offers steric protection, improving selectivity in multi-step syntheses, particularly in peptide and heterocycle modifications. This compound is particularly useful in the preparation of biologically active molecules, where controlled reactivity and stability are critical. Its structural features make it valuable for applications in drug discovery and fine chemical synthesis.
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine structure
195053-92-0 structure
Product Name:2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
CAS No:195053-92-0
MF:C24H23N3
MW:353.459525346756
MDL:MFCD06738986
CID:116696
PubChem ID:618340
Update Time:2025-10-29

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrate
    • 2-(1-Trityl-1H-imidazol-4-yl)ethanamine
    • 1-(Triphenylmethyl)-1H-Imidazole-4-ethanamine
    • 1H-Imidazole-4-ethanamine,1-(triphenylmethyl)-
    • 2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYLAMINE HYDRATE,
    • 2-(1-tritylimidazol-4-yl)ethanamine
    • 1-(Triphenylmethyl)-4-(2-amino-1-ethyl)imidazole
    • 1-Tritylhistamine
    • 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
    • 2-(1-Trityl-1H-imidazol-4-yl)-ethylaminehydrochloride
    • 2,6-DICHLORO-7-ISOPROPYLPURINE>
    • 4-(2-Aminoethyl)-1-(triphenylmethyl)-imidazole
    • 4-(2-aminoethyl)-1-tritylimidazole
    • tritylhistamine
    • 2-(1-TRITYL-1H-IMIDAZOL-4-YL)-ETHYLAMINE HYDRATE
    • 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-
    • WZPAUNPMGPHBHT-UHFFFAOYSA-N
    • 2-(1-trityl-1h-imidazol-4-yl)-ethyl amine
    • C24H23N3
    • N(^tau)-tritylhistamine
    • 1016AJ
    • AB28320
    • AK162336
    • 2-(1-Trityl-1
    • SCHEMBL2035093
    • FT-0724795
    • A12996
    • DTXSID40347148
    • VHA05392
    • 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine
    • 2-(1-Trityl-1H-imidazol-4-yl)ethylamine #
    • 195053-92-0
    • 2-(1-Trityl-1H-imidazol-4-yl)ethylamine
    • CS-W006417
    • SY046442
    • DS-7768
    • AMY37695
    • MFCD06738986
    • J-012633
    • AKOS005067669
    • DB-065874
    • MDL: MFCD06738986
    • Inchi: 1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2
    • InChI Key: WZPAUNPMGPHBHT-UHFFFAOYSA-N
    • SMILES: N1(C=NC(CCN)=C1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 353.18900
  • Monoisotopic Mass: 353.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: 4.1

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.09
  • Boiling Point: 515.3°Cat760mmHg
  • Flash Point: 265.4°C
  • Refractive Index: 1.614
  • PSA: 43.84000
  • LogP: 4.92480

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Security Information

  • Signal Word:Danger
  • Hazard Statement: H314;H318
  • Warning Statement: P280;P305+P351+P338
  • Hazardous Material transportation number:3259
  • HazardClass:8
  • PackingGroup:
  • Storage Condition:2-8 °C

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:195053-92-0)2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Order Number:A12996
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:59
Price ($):581.0/290.0/170.0
Email:sales@amadischem.com

Additional information on 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Introduction to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine (CAS No: 195053-92-0)

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a specialized organic compound with the CAS registry number 195053-92-0. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural properties and potential applications. The molecule consists of an imidazole ring substituted with a trityl group at the 1-position and an ethylamine moiety at the 4-position, making it a versatile building block for various chemical transformations.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine. Researchers have explored various routes, including microwave-assisted synthesis and catalytic strategies, to optimize the production process. These methods not only enhance yield but also reduce reaction times, making the compound more accessible for large-scale applications. The trityl group, a triphenylmethyl group, imparts stability and aromaticity to the molecule, while the ethylamine moiety introduces nucleophilic reactivity, making it suitable for further functionalization.

The compound's structure has been leveraged in drug discovery efforts, particularly in the development of bioactive molecules. Studies have shown that 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can act as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Its ability to form hydrogen bonds and interact with biological targets makes it a promising candidate for therapeutic interventions.

In addition to its medicinal applications, 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine has found utility in materials science. Its aromatic system and amine functionality make it a potential precursor for advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Recent research has demonstrated its role in enhancing the electronic properties of polymers, paving the way for applications in flexible electronics and energy storage devices.

The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine involves a multi-step process that begins with the preparation of trityl chloride followed by nucleophilic substitution with an imidazole derivative. The reaction conditions are carefully optimized to ensure high purity and yield. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.

From an environmental standpoint, studies on the eco-friendliness of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine have highlighted its biodegradability under specific conditions. This is particularly important for its application in sustainable chemistry and green manufacturing processes. Researchers are actively exploring ways to minimize waste generation during its synthesis while maintaining product quality.

In conclusion, 2-(1-Trityl

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Amadis Chemical Company Limited
(CAS:195053-92-0)2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
A12996
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):581.0/290.0/170.0
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